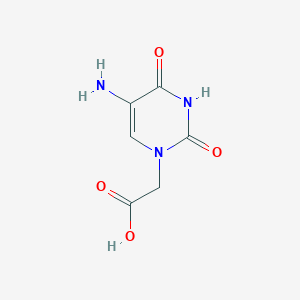
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid typically involves multi-step organic reactions. Common starting materials include urea and malonic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
5-Fluorouracil: An anticancer agent.
Cytosine: A nucleobase found in DNA and RNA.
Thymine: Another nucleobase found in DNA.
Uniqueness
What sets 2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetic acid apart is its unique structure, which may confer specific biological activities not observed in other pyrimidine derivatives
特性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
2-(5-amino-2,4-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2,7H2,(H,10,11)(H,8,12,13) |
InChIキー |
DZSJRQUYHVHSKB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



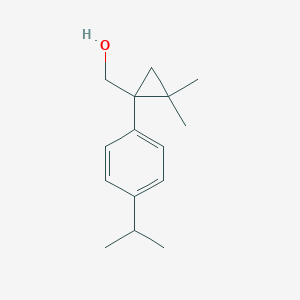
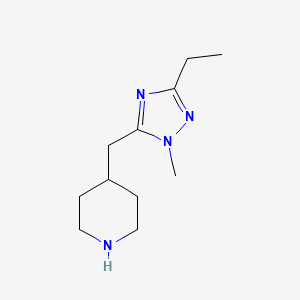
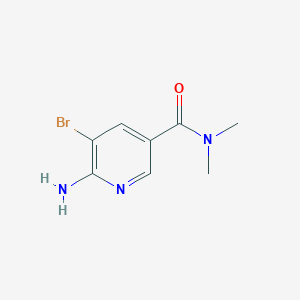
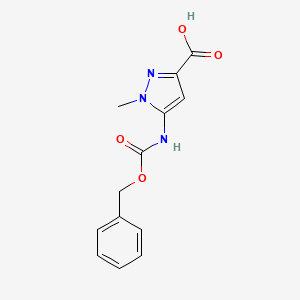
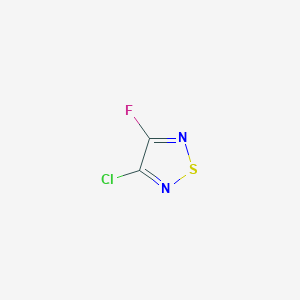

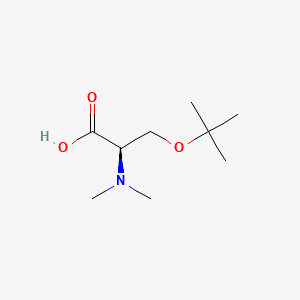
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)





